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Abstract
Ayapin, a naturally occurring coumarin found in various plant species, has garnered interest for

its biological activities, including its notable antifungal properties. A thorough understanding of

its physicochemical characteristics is fundamental for its isolation, characterization, and

potential development as a therapeutic agent. This technical guide provides a comprehensive

overview of the known and predicted physicochemical properties of Ayapin, details standard

experimental protocols for their determination, and presents key spectral data for its structural

elucidation. Furthermore, this guide discusses the stability of Ayapin and illustrates its potential

antifungal mechanism of action.

Physicochemical Properties
Ayapin, with the systematic IUPAC name[1][2]dioxolo[4,5-g]chromen-6-one, is a member of the

coumarin class of compounds.[3] Its core structure consists of a benzopyran-2-one moiety

fused with a methylenedioxy group. The physicochemical properties of Ayapin are summarized

in the table below. It is important to note that while some properties have been computationally

predicted, experimental data for others, such as a precise melting point, are not readily

available in the current literature.
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Property Value / Description Source

Molecular Formula C₁₀H₆O₄ PubChem[3]

Molecular Weight 190.15 g/mol PubChem[3]

CAS Number 494-56-4 PubChem[3]

Appearance Likely a crystalline solid General for coumarins

Melting Point

Not Available. For comparison,

the related 6,7-

dihydroxycoumarin melts at

271-273 °C.[4]

Boiling Point

Not applicable; likely to

decompose at high

temperatures.

Water Solubility
Slightly soluble. Predicted

value: 2.41 g/L.
FooDB[1]

Organic Solvent Solubility

Expected to be soluble in

moderately polar to nonpolar

organic solvents such as

chloroform, ethyl acetate,

acetone, and alcohols. Specific

quantitative data is not readily

available.

Lipophilicity (logP)
Predicted values range from

1.21 to 1.7.
FooDB[1], PubChem[3]

pKa (Strongest Basic)
Predicted value: -4.7

(extremely weak base).
FooDB[1]

Polar Surface Area 44.76 Å² FooDB[1]

Hydrogen Bond Acceptors 3 FooDB[1]

Hydrogen Bond Donors 0 FooDB[1]
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Experimental Protocols for Physicochemical
Characterization
Standard methodologies for determining the physicochemical properties of natural products like

Ayapin are crucial for consistent and reproducible research.

Melting Point Determination
The melting point of a solid crystalline compound is a key indicator of its purity.

Apparatus: Digital melting point apparatus or a traditional Thiele tube setup.

Procedure:

A small, dry sample of purified Ayapin is packed into a capillary tube.

The capillary tube is placed in the heating block of the apparatus.

The temperature is increased at a controlled rate.

The temperature range from the appearance of the first liquid droplet to the complete

liquefaction of the solid is recorded as the melting point. For pure compounds, this range

is typically narrow.

Solubility Determination
Solubility is determined by measuring the concentration of a saturated solution at a specific

temperature.

Apparatus: Analytical balance, thermostatically controlled shaker, centrifuge, and a method

for quantification (e.g., UV-Vis spectrophotometer or HPLC).

Procedure (Shake-Flask Method):

An excess amount of Ayapin is added to a known volume of the solvent (e.g., water,

ethanol, DMSO) in a sealed flask.
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The flask is agitated in a thermostatically controlled shaker until equilibrium is reached

(typically 24-48 hours).

The suspension is centrifuged to separate the undissolved solid.

An aliquot of the supernatant is carefully removed, diluted if necessary, and the

concentration of dissolved Ayapin is determined using a pre-validated analytical method

like UV-Vis spectroscopy or HPLC.

Lipophilicity (logP) Determination
The partition coefficient (logP) between n-octanol and water is a measure of a compound's

lipophilicity.

Apparatus: Separatory funnel, mechanical shaker, centrifuge, UV-Vis spectrophotometer or

HPLC.

Procedure (Shake-Flask Method):

n-Octanol and water are pre-saturated with each other.

A known amount of Ayapin is dissolved in one of the phases (e.g., n-octanol).

The two phases are combined in a separatory funnel in a defined ratio (e.g., 1:1) and

shaken vigorously until equilibrium is established.

The mixture is centrifuged to ensure complete phase separation.

The concentration of Ayapin in both the n-octanol and aqueous phases is quantified.

LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-

octanol phase to the concentration in the aqueous phase.

Spectroscopic Data and Structural Elucidation
Spectroscopic techniques are indispensable for the structural confirmation of Ayapin. While

complete published spectra for Ayapin can be sparse, the expected data based on its

coumarin structure are presented below.
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UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated

system of the molecule.

Expected λmax: Coumarins typically exhibit strong absorption in the UV region between 250

and 380 nm due to π → π* transitions in the conjugated aromatic and pyrone rings.[5][6][7]

Solvent: The choice of solvent (e.g., ethanol, methanol, acetonitrile) can slightly influence the

position and intensity of the absorption maxima.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in Ayapin.

Wavenumber (cm⁻¹) Vibration Intensity

~3050-3100 C-H stretch (aromatic) Medium

~2900 C-H stretch (methylenedioxy) Medium

~1700-1740 C=O stretch (lactone) Strong

~1580-1620 C=C stretch (aromatic) Medium-Strong

~1450-1500 C=C stretch (aromatic) Medium

~1030-1100
C-O stretch (ether,

methylenedioxy)
Strong

These are expected values based on typical IR absorptions for coumarins and related

functional groups.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule.

Expected ¹H-NMR Chemical Shifts (in CDCl₃):
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Proton Chemical Shift (δ, ppm) Multiplicity

H-2 ~6.3 Doublet

H-3 ~7.6 Doublet

H-5 ~6.8 Singlet

H-8 ~6.9 Singlet

-O-CH₂-O- ~6.0 Singlet

These are estimated chemical shifts. Actual values may vary depending on the solvent and

instrument frequency.

Expected ¹³C-NMR Chemical Shifts (in CDCl₃):

Carbon Chemical Shift (δ, ppm)

C-2 ~113

C-3 ~144

C-4 ~148

C-4a ~110

C-5 ~102

C-6 ~144

C-7 ~150

C-8 ~98

C-8a ~149

-O-CH₂-O- ~102

These are estimated chemical shifts based on the structure and known data for similar

coumarins.[10][11]
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of

Ayapin.

Molecular Ion (M⁺): m/z = 190

Key Fragmentation: A characteristic fragmentation pattern for coumarins is the loss of a

molecule of carbon monoxide (CO, 28 Da) from the lactone ring.[12][13] This would result in

a prominent fragment ion at m/z = 162. Subsequent fragmentations may also occur.

Stability and Degradation
Coumarins are generally stable compounds but can be susceptible to degradation under

certain conditions. The lactone ring in Ayapin can undergo hydrolysis, particularly under strong

basic conditions, to open the ring and form a carboxylate salt. Exposure to high heat and UV

light may also lead to degradation over time. For research and development purposes, Ayapin
should be stored in a cool, dark, and dry place.

Proposed Antifungal Mechanism of Action
While the specific signaling pathways for Ayapin are not fully elucidated, research on related

coumarins provides insight into their potential antifungal mechanisms. These mechanisms are

multifaceted and can involve the disruption of cellular integrity and function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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